Cas no 97305-12-9 (Ethyl (2,6-Difluorobenzoyl)acetate)

Ethyl (2,6-Difluorobenzoyl)acetate structure
97305-12-9 structure
Product Name:Ethyl (2,6-Difluorobenzoyl)acetate
Número CAS:97305-12-9
MF:C11H10F2O3
Megavatios:228.192110538483
MDL:MFCD11041490
CID:1988354
PubChem ID:13550002
Update Time:2024-10-25

Ethyl (2,6-Difluorobenzoyl)acetate Propiedades químicas y físicas

Nombre e identificación

    • ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate
    • Ethyl 3-(2,6-Difluorophenyl)-3-oxopropionate
    • 3-(2,6-DIFLUORO-PHENYL)-3-OXO-PROPIONIC ACID ETHYL ESTER
    • GLRNJDWFZNOBHC-UHFFFAOYSA-N
    • Ethyl (2,6-difluorobenzoyl)acetate
    • 4044AJ
    • SY058442
    • AX8291998
    • 3-(2,6-Difluorophenyl)-3-oxopropanoic acid ethyl ester
    • Benzenepropanoic acid, 2,6-difluoro-beta-oxo-, ethyl ester
    • Ethyl 2,6-difluoro-β-oxobenzenepropanoate (ACI)
    • Ethyl 2,6-difluorobenzoylacetate
    • Ethyl 3-(2,6-difluorophenyl)-3-oxo-propanoate
    • A1-12302
    • 97305-12-9
    • SCHEMBL1931504
    • DTXSID90543552
    • AKOS009259976
    • CS-0099786
    • Ethyl3-(2,6-Difluorophenyl)-3-oxopropionate
    • AC7471
    • DB-261536
    • SB40336
    • XDA30512
    • MFCD11041490
    • AS-66165
    • Ethyl (2,6-Difluorobenzoyl)acetate
    • MDL: MFCD11041490
    • Renchi: 1S/C11H10F2O3/c1-2-16-10(15)6-9(14)11-7(12)4-3-5-8(11)13/h3-5H,2,6H2,1H3
    • Clave inchi: GLRNJDWFZNOBHC-UHFFFAOYSA-N
    • Sonrisas: O=C(CC(C1C(F)=CC=CC=1F)=O)OCC

Atributos calculados

  • Calidad precisa: 228.05980050g/mol
  • Masa isotópica única: 228.05980050g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 16
  • Cuenta de enlace giratorio: 5
  • Complejidad: 258
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 43.4
  • Xlogp3: 2.2

Ethyl (2,6-Difluorobenzoyl)acetate PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BZ728-250mg
Ethyl (2,6-Difluorobenzoyl)acetate
97305-12-9 97%
250mg
1365CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BZ728-1g
Ethyl (2,6-Difluorobenzoyl)acetate
97305-12-9 97%
1g
864.0CNY 2021-07-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BZ728-100mg
Ethyl (2,6-Difluorobenzoyl)acetate
97305-12-9 97%
100mg
627CNY 2021-05-07
Chemenu
CM278947-1g
Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate
97305-12-9 95%
1g
$405 2021-06-16
Alichem
A019116965-1g
Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate
97305-12-9 95%
1g
$374.50 2023-08-31
TRC
E916708-10mg
Ethyl (2,6-Difluorobenzoyl)acetate
97305-12-9
10mg
$ 50.00 2022-06-05
TRC
E916708-50mg
Ethyl (2,6-Difluorobenzoyl)acetate
97305-12-9
50mg
$ 95.00 2022-06-05
TRC
E916708-100mg
Ethyl (2,6-Difluorobenzoyl)acetate
97305-12-9
100mg
$ 135.00 2022-06-05
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0384-1g
3-(2,6-Difluoro-phenyl)-3-oxo-propionic acid ethyl ester
97305-12-9 97%
1g
2527.17CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0384-5g
3-(2,6-Difluoro-phenyl)-3-oxo-propionic acid ethyl ester
97305-12-9 97%
5g
10108.67CNY 2021-05-08

Ethyl (2,6-Difluorobenzoyl)acetate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Magnesium chloride Solvents: Acetonitrile ;  10 - 15 °C; 2.5 h, rt; rt → 0 °C
1.2 Reagents: Triethylamine ;  rt; rt → 15 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referencia
Reinvestigation of prototropic photochromism: 3-benzoyl-2-benzylchromones
Rossollin, V.; Lokshin, V.; Samat, A.; Guglielmetti, R., Tetrahedron, 2003, 59(39), 7725-7731

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Magnesium chloride Solvents: Acetonitrile ;  0 °C; 3.5 h, rt; rt → 0 °C
1.2 0 °C; 1.5 h, 0 °C; 2 h, rt
Referencia
Herbicidal cinnoline derivatives and their preparation
, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción
Referencia
Pollen suppressant comprising a fused pyridazine
, European Patent Organization, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Magnesium chloride Solvents: Acetonitrile ;  0 °C; 3.5 h, rt; rt → 0 °C
1.2 0 °C; 1.5 h, 0 °C; 2 h, rt; 18 h, rt
Referencia
Herbicidal cinnoline derivatives
, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Acetonitrile ;  2 h, 25 °C
1.2 Reagents: Triethylamine ,  Magnesium chloride Solvents: Acetonitrile ;  25 °C; 2 h, 50 °C; 12 h, 70 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
Preparation of non-macrocyclic α-keto amide compounds as calpain modulators
, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Lithium Solvents: Ethyl acetate ;  30 min, cooled; rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referencia
Pyrazole derivatives as inhibitors of lactate dehydrogenase and their preparation
, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Tetrahydrofuran ;  6 h, rt
1.2 Reagents: Magnesium chloride Solvents: Tetrahydrofuran ;  6 h, 50 - 60 °C; 60 °C → rt; 18 h, rt; 3 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  < pH 2, rt
Referencia
Pyrazolo[4,3-c]cinnolin-3-one derivatives as M1 receptor positive allosteric modulators and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Métodos de producción 8

Condiciones de reacción
Referencia
Preparation of a fused pyridazinone as pollen suppressants
, United States, , ,

Métodos de producción 9

Condiciones de reacción
Referencia
Cytotoxic quinolines. Part 3. Synthesis of 1-azolylalkyl-4(1H)-quinolones as cytotoxic agents
Abel, Mark D.; Micetich, Ronald G.; Nukatsuka, Mamoru; Oreski, A. Bernadette; Tempest, Mark L.; et al, Drug Design and Discovery, 1996, 14(2), 115-127

Métodos de producción 10

Condiciones de reacción
Referencia
Preparation of β-keto carboxylic acid esters from malonates and benzoyl fluorides
, Japan, , ,

Ethyl (2,6-Difluorobenzoyl)acetate Raw materials

Ethyl (2,6-Difluorobenzoyl)acetate Preparation Products

Ethyl (2,6-Difluorobenzoyl)acetate Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:97305-12-9)Ethyl (2,6-Difluorobenzoyl)acetate
Número de pedido:A915366
Estado del inventario:in Stock
Cantidad:5g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 12:55
Precio ($):170.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:97305-12-9)Ethyl (2,6-Difluorobenzoyl)acetate
A915366
Pureza:99%
Cantidad:5g
Precio ($):170.0